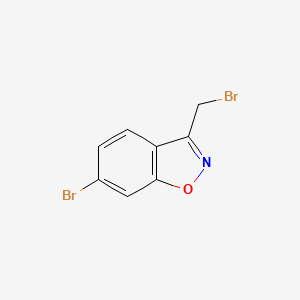
1,2-Benzisoxazole, 6-bromo-3-(bromomethyl)-
Overview
Description
1,2-Benzisoxazole, 6-bromo-3-(bromomethyl)- is a chemical compound that is part of the benzisoxazole family . It is used in laboratory settings and in the manufacture of other substances .
Molecular Structure Analysis
The molecular formula of 1,2-Benzisoxazole, 6-bromo-3-(bromomethyl)- is C8H6BrNO, and its molecular weight is 212.04 g/mol .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
It is known that isoxazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biological processes due to their diverse chemical structures .
Pharmacokinetics
Its physical properties such as melting point (64-65°c), boiling point (3025±170 °C), and solubility in common organic solvents suggest that it may have certain bioavailability .
Result of Action
Isoxazole derivatives are known to have significant biological interests, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Advantages and Limitations for Lab Experiments
One advantage of using 1,2-Benzisoxazole, 6-bromo-3-(bromomethyl)- in lab experiments is its relatively simple synthesis method and high yield. It is also a versatile building block that can be used to synthesize a wide range of compounds. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects. Additionally, its potential toxicity and side effects need to be carefully considered when using it in lab experiments.
Future Directions
There are several future directions for research on 1,2-Benzisoxazole, 6-bromo-3-(bromomethyl)-. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and neurodegenerative diseases. Another direction is to study its mechanism of action and identify its specific targets in cells. Additionally, it could be used as a building block to synthesize new fluorescent probes and sensors for detecting analytes in biological systems. Finally, its potential toxicity and side effects need to be further studied to ensure its safe use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, 1,2-Benzisoxazole, 6-bromo-3-(bromomethyl)- is a versatile compound with several applications in scientific research. Its relatively simple synthesis method and high yield make it a useful building block for synthesizing a wide range of organic compounds. Its potential as a therapeutic agent and fluorescent probe/sensor also make it an interesting target for further research. However, its mechanism of action and potential toxicity need to be carefully considered when using it in lab experiments and potential therapeutic applications.
Scientific Research Applications
1,2-Benzisoxazole, 6-bromo-3-(bromomethyl)- has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a precursor in the synthesis of fluorescent probes and sensors for detecting metal ions and other analytes. Additionally, it has been studied for its potential anticancer and antimicrobial activities.
Safety and Hazards
properties
IUPAC Name |
6-bromo-3-(bromomethyl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLGVBSVYEZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

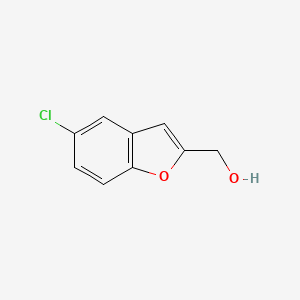
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl-L-seryl-](/img/structure/B3276929.png)
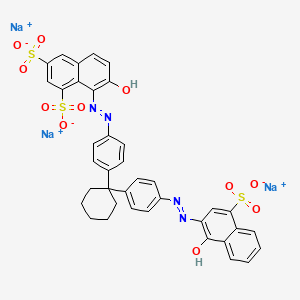
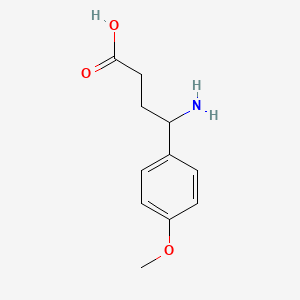
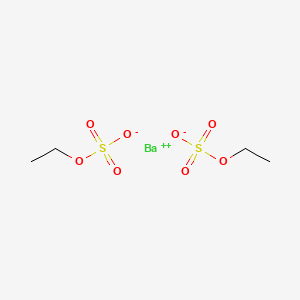
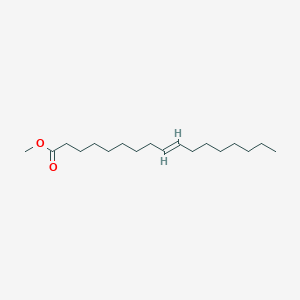
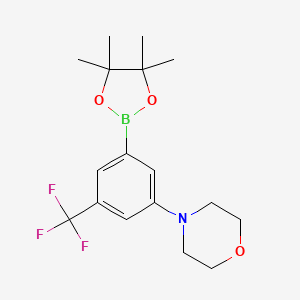
![Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B3276960.png)

![3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B3276970.png)
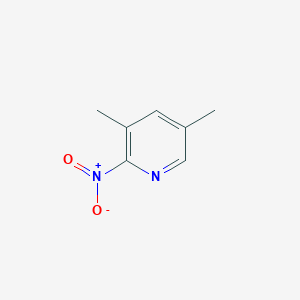
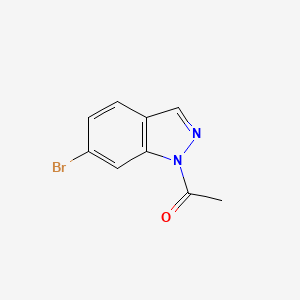
![7-Methylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B3277008.png)
